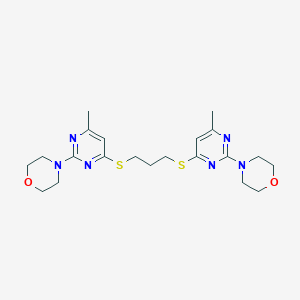
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to cause Parkinson's disease-like symptoms in humans and animals. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain.
作用機序
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
生化学的および生理学的効果
The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has also been shown to induce oxidative stress and inflammation in the brain, leading to further neuronal damage.
実験室実験の利点と制限
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease, as it mimics the disease's pathology in humans. However, there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments. The toxicity of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol can vary depending on the species and strain of animals used, making it difficult to compare results between studies. Additionally, the administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals does not fully replicate the complexity of Parkinson's disease in humans, limiting its translational potential.
将来の方向性
There are several future directions for 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol research. One area of interest is the development of new animal models that better replicate the complexity of Parkinson's disease in humans. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease, based on the mechanisms of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neurotoxicity. Finally, the development of new neuroprotective agents that can prevent or reverse 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neuronal damage is an important area of research.
Conclusion:
In conclusion, 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease. Its ability to selectively target dopaminergic neurons in the substantia nigra and cause Parkinson's disease-like symptoms in animals has led to extensive research on its mechanisms of action and potential treatments. While there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments, its continued use in research will lead to a better understanding of Parkinson's disease and potential new treatments for the disease.
合成法
The synthesis of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol involves the reaction of 2,4,6-trimethylpyrimidine with morpholine and 1,3-propanedithiol in the presence of a catalyst such as iodine. The reaction yields 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol as a yellow crystalline solid with a melting point of 220-222°C.
科学的研究の応用
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has been widely used as a research tool to study the pathophysiology of Parkinson's disease. The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol to animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This mimics the pathology of Parkinson's disease in humans, making 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol a valuable tool for studying the disease's mechanisms and potential treatments.
特性
CAS番号 |
123427-18-9 |
|---|---|
製品名 |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
分子式 |
C21H30N6O2S2 |
分子量 |
462.6 g/mol |
IUPAC名 |
4-[4-methyl-6-[3-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylpropylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H30N6O2S2/c1-16-14-18(24-20(22-16)26-4-8-28-9-5-26)30-12-3-13-31-19-15-17(2)23-21(25-19)27-6-10-29-11-7-27/h14-15H,3-13H2,1-2H3 |
InChIキー |
PIMIHZIEVDTJNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
正規SMILES |
CC1=CC(=NC(=N1)C(CC(C2=NC(=CC(=N2)C3CNCCO3)C)S)S)C4CNCCO4 |
同義語 |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



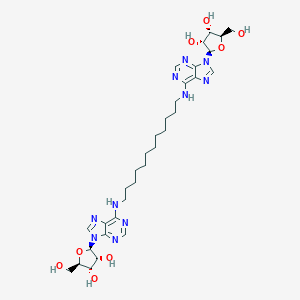
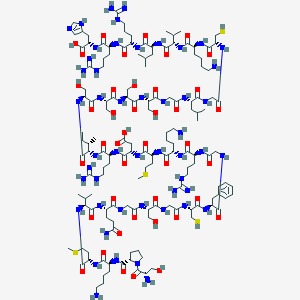
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
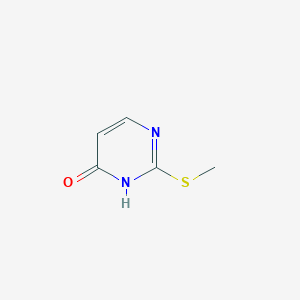
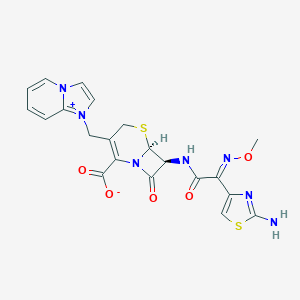
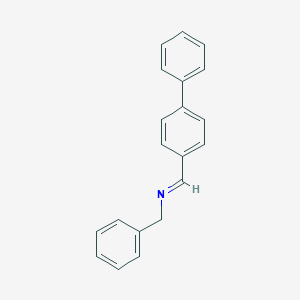
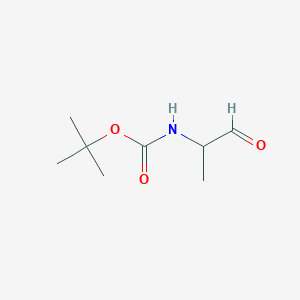
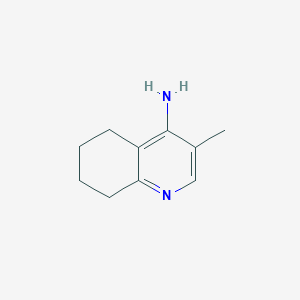
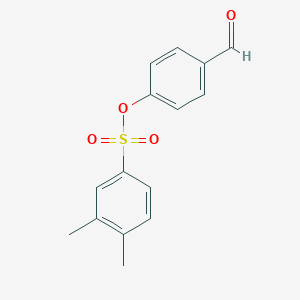
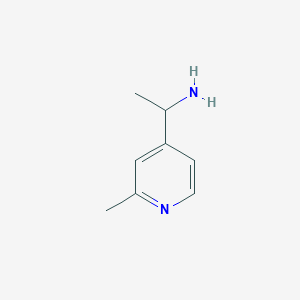
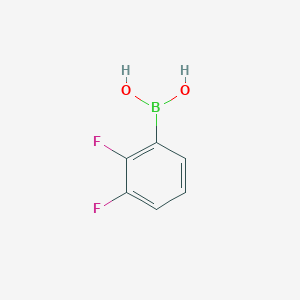
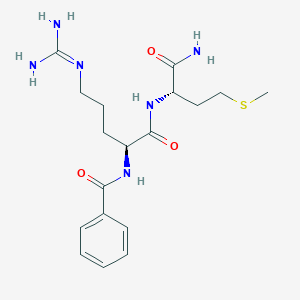
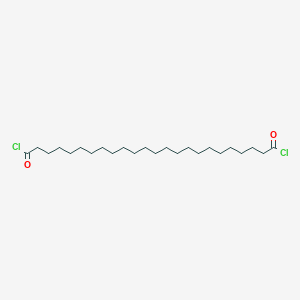
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)